molecular formula C13H10N2O7S B3018409 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid CAS No. 326610-63-3

2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid

Cat. No.: B3018409
CAS No.: 326610-63-3
M. Wt: 338.29
InChI Key: WSPXQWPMWCYBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C₁₃H₁₀N₂O₇S and a molecular weight of 338.29 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, a nitro group, and a benzenesulfonamido group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its specific chemical properties.

Scientific Research Applications

2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid typically involves the nitration of 2-hydroxybenzoic acid followed by sulfonamidation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonamidation process attaches a benzenesulfonamido group. These reactions are usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonamidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(3-nitrobenzenesulfonylamino)benzoic acid
  • 2-Hydroxy-4-(4-nitrobenzenesulfonamido)benzoic acid
  • 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzamide

Uniqueness

2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

2-hydroxy-4-[(3-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S/c16-12-6-8(4-5-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20/h1-7,14,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPXQWPMWCYBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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